molecular formula C15H10F3N3S B2730702 N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide CAS No. 1105245-79-1

N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide

Cat. No.: B2730702
CAS No.: 1105245-79-1
M. Wt: 321.32
InChI Key: YDPBPJUEXQGXJT-UHFFFAOYSA-N
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Description

N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzimidazole core with a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-mercaptobenzimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzimidazoles and carbothioamides. Examples include:

  • 3-(trifluoromethyl)phenyl-1H-benzo[d]imidazole-2-thiol
  • 3-(trifluoromethyl)phenyl-1H-benzo[d]imidazole-2-carboxamide

Uniqueness

N-(3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-2-carbothioamide is unique due to the presence of both the trifluoromethyl group and the carbothioamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3S/c16-15(17,18)9-4-3-5-10(8-9)19-14(22)13-20-11-6-1-2-7-12(11)21-13/h1-8H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPBPJUEXQGXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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